molecular formula C16H11N3O4S B5328885 N-{5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-yl}-2-furamide

N-{5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-yl}-2-furamide

Cat. No. B5328885
M. Wt: 341.3 g/mol
InChI Key: UDTDWFLTMPQVIX-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-yl}-2-furamide, also known as BZF, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications. BZF is a synthetic compound that belongs to the class of thiadiazole derivatives. In recent years, BZF has been extensively studied for its pharmacological properties and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-{5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-yl}-2-furamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. This compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism. The modulation of these signaling pathways by this compound may contribute to its anticancer and anti-inflammatory activities.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in the production of inflammatory mediators. This compound has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-yl}-2-furamide is its broad range of pharmacological activities. This compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities, which makes it a potential candidate for the treatment of various diseases. Another advantage of this compound is its synthetic nature, which allows for the production of large quantities of the compound for research purposes. However, one of the limitations of this compound is its complex synthesis process, which requires expertise in organic chemistry. In addition, the exact mechanism of action of this compound is not fully understood, which makes it challenging to develop targeted therapies based on this compound.

Future Directions

There are several future directions for the research on N-{5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-yl}-2-furamide. One potential direction is the development of this compound-based therapies for the treatment of cancer and inflammation. The identification of the exact mechanism of action of this compound may facilitate the development of targeted therapies based on this compound. Another future direction is the study of the pharmacokinetics and toxicity of this compound in animal models and humans. The safety and efficacy of this compound need to be evaluated before it can be used for clinical applications. Finally, the synthesis of this compound analogs with improved pharmacological properties may lead to the development of more potent and selective this compound-based therapies.

Synthesis Methods

The synthesis of N-{5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-yl}-2-furamide involves the reaction of 2-furancarboxylic acid hydrazide with 2-(1,3-benzodioxol-5-yl)acetaldehyde followed by the reaction with thiosemicarbazide. The resulting compound is then treated with acetic anhydride to obtain this compound. The synthesis of this compound is a complex process and requires expertise in organic chemistry.

Scientific Research Applications

N-{5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-yl}-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.

properties

IUPAC Name

N-[5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S/c20-15(12-2-1-7-21-12)17-16-19-18-14(24-16)6-4-10-3-5-11-13(8-10)23-9-22-11/h1-8H,9H2,(H,17,19,20)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTDWFLTMPQVIX-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC3=NN=C(S3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C3=NN=C(S3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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